5,7-Dihydroxy-3',4'-dimethoxyisoflavone
CAS No.: 53084-11-0
Cat. No.: VC21345802
Molecular Formula: C17H14O6
Molecular Weight: 314.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 53084-11-0 |
---|---|
Molecular Formula | C17H14O6 |
Molecular Weight | 314.29 g/mol |
IUPAC Name | 3-(3,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one |
Standard InChI | InChI=1S/C17H14O6/c1-21-13-4-3-9(5-14(13)22-2)11-8-23-15-7-10(18)6-12(19)16(15)17(11)20/h3-8,18-19H,1-2H3 |
Standard InChI Key | KRJPWSDKKBLTLE-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)OC |
Chemical Properties and Structure of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone
Molecular Characteristics
5,7-Dihydroxy-3',4'-dimethoxyisoflavone possesses specific structural features that distinguish it from other isoflavone derivatives. The compound contains two hydroxyl groups at positions 5 and 7 of the A ring and two methoxy groups at positions 3' and 4' of the B ring . This substitution pattern contributes to its unique physical and chemical properties, as well as its potential biological activities.
Physical Properties
The compound has a molecular weight of 314 as determined by mass spectrometry analysis . It appears as a solid with a well-defined melting point of 250-252°C . These physical characteristics are important parameters for compound identification and purity assessment in synthetic and analytical chemistry.
Spectroscopic Data
Comprehensive spectroscopic analysis has been performed to confirm the structure of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone. The spectral data provides valuable information about the structural features and atom connectivity within the molecule. Table 1 presents the 1H-NMR spectral data for 5,7-Dihydroxy-3',4'-dimethoxyisoflavone.
Table 1: 1H-NMR Spectroscopic Data of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone
Proton Type | Chemical Shift δ (ppm) | Integration |
---|---|---|
-OH (C5) | 12.9 | 1 |
-OH (C7) | 10.9 | 1 |
HC2 | 8.33 | 1 |
HC2' | 7.16 | 1 |
HC6' | 7.11 | 1 |
HC5' | 7.01 | 1 |
HC8 | 6.3 | 1 |
HC5 | 6.2 | 1 |
-OCH3- | 3.7 | 6 |
The 1H-NMR spectrum shows characteristic signals that confirm the presence of key structural features of the isoflavone skeleton . The signals at 12.9 and 10.9 ppm correspond to the hydroxyl protons at positions C5 and C7, respectively. The signal at 8.33 ppm is attributed to the HC2 proton, which is a distinctive marker for isoflavone structures. The methoxy groups produce a signal at 3.7 ppm with an integration value of 6, confirming the presence of two methoxy groups.
Additionally, the 13C-NMR spectral data further confirms the structure of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone, as presented in Table 2.
Table 2: 13C-NMR Spectroscopic Data of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone
Carbon Type | Chemical Shift δ (ppm) |
---|---|
C=O | 180 |
C7 | 164.8 |
C5 | 162.0 |
C9 | 157.5 |
C2 | 154.5 |
C3' | 148.7 |
C4' | 148.3 |
C1' | 123.2 |
C3 | 122.0 |
C6' | 121.4 |
C2' | 112.7 |
C5' | 111.5 |
C10 | 103.6 |
C5 | 99.0 |
C8 | 93.7 |
C Methoxy | 55.5 |
C Methoxy | 55.5 |
The 13C-NMR spectrum displays signals for all carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon (C=O) at 180 ppm and the oxygenated aromatic carbons at positions 5 and 7 at 162.0 and 164.8 ppm, respectively . The signal at 154.5 ppm for C2 is particularly important as it confirms the successful cyclization and formation of the isoflavone core structure.
Synthesis of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone
Starting Materials and Precursors
The synthesis of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone begins with eugenol, a natural compound isolated from clove leaves oil . Eugenol serves as an excellent starting material due to its structural features that can be chemically modified to construct the isoflavone skeleton. This approach represents a valuable method to utilize natural products as starting materials for the synthesis of more complex molecules with potential biological activities.
Synthetic Route and Reaction Mechanisms
The synthesis of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone involves multiple reaction steps, as outlined below:
-
Conversion of eugenol to 3,4-dimethoxybenzyl cyanide through several reaction stages .
-
Hoeben-Hoesch reaction between 3,4-dimethoxybenzyl cyanide and phloroglucin to produce 3,4-dimethoxybenzyl-2',4',6'-trihydroxyphenyl ketone (deoxybenzoin intermediate) with a yield of 58% .
-
Cyclization of the deoxybenzoin intermediate using BF3.OEt2/DMF/POCl3 to yield 5,7-dihydroxy-3',4'-dimethoxyisoflavone .
The key step in the isoflavone synthesis is the addition of one carbon atom at the methylene (-CH2-) position of the deoxybenzoin intermediate, followed by cyclization to form the isoflavone core structure. This step is achieved using the BF3.OEt2/DMF/POCl3 reagent system, which effectively facilitates both carbon addition and cyclization in a one-pot reaction .
Reaction Yields and Optimization
Structural Confirmation and Characterization
Mass Spectrometry Analysis
Mass spectrometry analysis of the synthesized 5,7-dihydroxy-3',4'-dimethoxyisoflavone shows a molecular ion peak at m/z 314, confirming the molecular weight of the compound . This molecular weight is consistent with the proposed structure and provides additional evidence for the successful synthesis of the target compound.
Spectroscopic Evidence for Isoflavone Formation
The formation of the isoflavone structure is evidenced by several key spectroscopic features. In the 1H-NMR spectrum, the disappearance of the characteristic signal at 4.25 ppm (corresponding to the methylene protons in the deoxybenzoin intermediate) and the appearance of a new signal at 8.33 ppm (assigned to the HC2 proton in isoflavones) confirm the successful cyclization and formation of the isoflavone core structure . Additionally, in the 13C-NMR spectrum, the shift of the carbon signal from 48.5 ppm (methylene carbon in deoxybenzoin) to 154.5 ppm (C2 in isoflavone) provides further evidence for the successful conversion of the deoxybenzoin intermediate to the isoflavone structure .
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